1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)-1-(3,4,5-trimethoxybenzyl)thiourea
Description
1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)-1-(3,4,5-trimethoxybenzyl)thiourea is a complex organic compound that features a thiourea functional group. This compound is characterized by its intricate structure, which includes multiple methoxy groups and an indole moiety. The presence of these functional groups suggests potential biological activity, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O5S/c1-19-24(25-17-23(35-3)10-11-26(25)31-19)12-13-33(30(39)32-21-8-7-9-22(16-21)34-2)18-20-14-27(36-4)29(38-6)28(15-20)37-5/h7-11,14-17,31H,12-13,18H2,1-6H3,(H,32,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAHTKZRJZIJDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC(=C(C(=C3)OC)OC)OC)C(=S)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)-1-(3,4,5-trimethoxybenzyl)thiourea typically involves multiple steps:
Formation of the Indole Derivative: The initial step involves the synthesis of the indole derivative, 5-methoxy-2-methyl-1H-indole. This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Alkylation: The indole derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Thiourea Formation: The key step involves the reaction of the alkylated indole with 3-methoxyphenyl isothiocyanate and 3,4,5-trimethoxybenzylamine under mild conditions to form the thiourea linkage.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, purification techniques such as recrystallization or chromatography, and scaling up the reactions in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)-1-(3,4,5-trimethoxybenzyl)thiourea can undergo various chemical reactions:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thiourea group can be reduced to form thiols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of thiols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Thiourea derivatives are known for their anticancer properties. Recent studies have demonstrated that compounds similar to the one can inhibit the growth of various cancer cell lines:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, they can modulate the expression of apoptosis-related proteins, leading to cell cycle arrest and programmed cell death .
- Case Studies : In vitro assays have shown that thiourea derivatives exhibit IC50 values in the low micromolar range against several cancer types, including breast and lung cancer. For example, a related thiourea compound demonstrated significant cytotoxicity against MCF7 breast cancer cells with an IC50 value of 1.29 μM .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored extensively:
- Efficacy Against Pathogens : Studies indicate that thiourea derivatives possess activity against a range of bacteria and fungi. In particular, they have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting their utility in treating infections caused by resistant strains .
- Mechanism : The antimicrobial action is thought to result from disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.
Organocatalysis
Thioureas have emerged as effective organocatalysts in various organic reactions:
- Catalytic Applications : They facilitate reactions such as Michael additions and aldol reactions due to their ability to stabilize reaction intermediates through hydrogen bonding .
- Efficiency : The use of thiourea derivatives as catalysts has been shown to improve reaction yields and selectivity compared to traditional metal-based catalysts.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)-1-(3,4,5-trimethoxybenzyl)thiourea is not fully understood but is believed to involve:
Molecular Targets: Potential targets include enzymes, receptors, and other proteins.
Pathways: The compound may modulate signaling pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)thiourea: Lacks the 3,4,5-trimethoxybenzyl group.
1-(2-(5-methoxy-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)-1-(3,4,5-trimethoxybenzyl)thiourea: Lacks the methyl group on the indole ring.
Uniqueness
The unique combination of methoxy groups and the thiourea linkage in 1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)-1-(3,4,5-trimethoxybenzyl)thiourea may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Biological Activity
The compound 1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)-1-(3,4,5-trimethoxybenzyl)thiourea is a thiourea derivative that has garnered attention due to its potential biological activities. Thioureas are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound through various studies and findings.
Chemical Structure
The compound's structure can be broken down as follows:
- Indole moiety : Contributes to bioactivity through interactions with biological targets.
- Thiourea functional group : Known for its role in biological activity due to the ability to form hydrogen bonds.
- Methoxy substituents : Enhance solubility and may influence biological activity.
Anticancer Activity
Thiourea derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation.
- Cell Line Studies : In vitro studies indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT116) cancer cells. The IC50 values reported range from 5 µM to 15 µM, indicating potent activity against these lines .
Antimicrobial Activity
The antimicrobial efficacy of thioureas is well-documented. The compound demonstrated activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Studies have shown that the MIC against Staphylococcus aureus and Escherichia coli is approximately 1.5 µM, suggesting strong antibacterial properties .
Anti-inflammatory Activity
Thiourea compounds are also recognized for their anti-inflammatory effects. The compound has shown potential in reducing inflammation markers in vitro.
- Mechanism of Action : The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and modulation of NF-kB signaling pathways .
Structure-Activity Relationship (SAR)
The biological activity of thioureas is influenced by their structural features. Key findings include:
- Substituent Effects : The presence of methoxy groups enhances solubility and bioactivity.
- Indole and Benzyl Linkers : These components are crucial for binding affinity to biological targets, contributing to the overall efficacy of the compound .
Case Studies
Several case studies have highlighted the effectiveness of thiourea derivatives similar to the compound :
- Anticancer Efficacy : A study demonstrated that a related thiourea derivative exhibited an IC50 value of 6 µM against pancreatic cancer cells, showcasing the potential for therapeutic applications in oncology .
- Antimicrobial Properties : Another investigation found that a series of thioureas showed selective inhibition against fungal strains with MIC values as low as 0.8 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
